molecular formula C17H15ClN6O B2649872 N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-15-4

N~4~-(3-chlorophenyl)-N~6~-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2649872
CAS No.: 878064-15-4
M. Wt: 354.8
InChI Key: NVBPMXCFHYOZGE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a class of compounds known to exhibit various biological activities . The compound has a furan ring attached to the pyrazolo[3,4-d]pyrimidine core, which could potentially enhance its biological activity. The presence of a chlorophenyl group could also influence its properties .


Synthesis Analysis

While the specific synthesis route for this compound is not available, pyrazolo[3,4-d]pyrimidines are typically synthesized via cyclization reactions . The furan ring and the chlorophenyl group would likely be introduced in subsequent steps .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those with chlorophenyl and furanyl substituents, often employs microwave irradiation or ultrasound as eco-friendly energy sources, highlighting a trend towards greener chemistry practices. These methods not only improve yield but also reduce reaction times and environmental impact, as demonstrated by Al-Zaydi in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives (K. Al-Zaydi, 2009). The structural confirmation of these compounds through advanced techniques underscores the importance of accurate characterization in developing novel materials and pharmaceuticals.

Biological Applications

Compounds structurally similar to N4-(3-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown promise in biological applications. For instance, pyrazoline derivatives synthesized via microwave-assisted methods were found to exhibit significant anti-inflammatory and antibacterial activities (P. Ravula, V. Babu, et al., 2016). These findings suggest the potential for derivatives of the original compound to be used in developing new therapeutic agents.

Material Science Applications

In material science, the study of pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives extends to the development of new polymeric materials with enhanced properties. For example, novel polyimides containing pyridine units have shown high glass transition temperatures and thermal stability, indicating their utility in high-performance applications (Kun-Li Wang, W. Liou, et al., 2008). These materials are notable for their solubility in various organic solvents and the ability to form self-standing films, which could be beneficial in electronics, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O/c1-24-16-14(10-20-24)15(21-12-5-2-4-11(18)8-12)22-17(23-16)19-9-13-6-3-7-25-13/h2-8,10H,9H2,1H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBPMXCFHYOZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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